N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C12H17NOS It is a member of the amide family and contains a tert-butyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide can be synthesized through several methods. One efficient synthesis involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method yields N-tert-butyl amides in high yields (87-97%) within a short reaction time .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of solvent-free conditions and mild reaction temperatures makes the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can act as a radical scavenger, while the amide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-phenoxyacetamide
- N-tert-butyl-2-phenyl-2-(phenylthio)acetamide
- N-tert-butyl-2-phenyl-2-(2-phenylhydrazino)acetamide
Uniqueness
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
N-tert-butyl-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYCSVGTJKLERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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